Methyl 3-hydroxy-1H-indazole-5-carboxylate is a compound belonging to the indazole family, which consists of heterocyclic aromatic organic compounds. This particular compound is characterized by the presence of a methyl ester group, a hydroxyl group, and an indazole ring structure. Indazoles are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. Methyl 3-hydroxy-1H-indazole-5-carboxylate is being investigated for its potential as a bioactive molecule, particularly in fields such as antimicrobial and anticancer research.
Methyl 3-hydroxy-1H-indazole-5-carboxylate is classified as an indazole derivative. Indazoles are known for their pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The specific functional groups present in this compound contribute to its reactivity and biological activity.
The synthesis of Methyl 3-hydroxy-1H-indazole-5-carboxylate typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate, followed by cyclization and reduction steps. This process often requires acidic or basic catalysts to facilitate the formation of the indazole ring under controlled temperature conditions .
In industrial settings, the production may utilize batch or continuous flow processes optimized for yield and purity. Advanced catalytic systems and automated monitoring techniques are employed to ensure consistent product quality. The synthesis can also involve various purification methods such as crystallization and chromatography to isolate the desired compound from byproducts.
Methyl 3-hydroxy-1H-indazole-5-carboxylate has a molecular formula of . The structural representation includes:
The InChI code for this compound is InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-7-6(4-5)8(12)11-10-7/h2-4H,1H3,(H2,10,11,12)
which provides a detailed description of its molecular structure .
The molecular weight of Methyl 3-hydroxy-1H-indazole-5-carboxylate is approximately 192.17 g/mol. Its melting point and other specific physical properties can vary based on purity and synthesis methods used.
Methyl 3-hydroxy-1H-indazole-5-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may utilize halogens or nitrating agents depending on the desired product .
The mechanism of action for Methyl 3-hydroxy-1H-indazole-5-carboxylate involves its interaction with specific biological targets. The hydroxyl and ester groups can participate in hydrogen bonding with biological molecules, influencing their activity. The indazole ring may interact with enzymes or receptors involved in various biochemical pathways.
Research indicates that indazole derivatives like Methyl 3-hydroxy-1H-indazole-5-carboxylate exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, antidiabetic, and antimalarial effects.
Methyl 3-hydroxy-1H-indazole-5-carboxylate is typically a solid at room temperature with variable solubility in organic solvents due to its functional groups. Specific physical properties such as melting point may vary based on synthesis methods.
The compound exhibits stability under normal conditions but may react under specific conditions typical for organic compounds containing hydroxyl and ester functionalities. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
Methyl 3-hydroxy-1H-indazole-5-carboxylate has several applications in scientific research:
This compound represents a versatile molecule with significant potential across various fields of scientific inquiry due to its unique structural features and associated biological activities.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: